molecular formula C5H10O4 B14477648 2,2-Dimethoxy-1,3-dioxolane CAS No. 66747-32-8

2,2-Dimethoxy-1,3-dioxolane

Cat. No.: B14477648
CAS No.: 66747-32-8
M. Wt: 134.13 g/mol
InChI Key: XYVVDHQZWOHDPJ-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a cyclic acetal derived from the reaction of acetone with ethylene glycol. This compound is known for its stability and is often used as a protecting group for carbonyl compounds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxy-1,3-dioxolane can be synthesized through the acetalization of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process involves the same reactants and catalysts but utilizes advanced equipment for better control and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1,3-dioxolane primarily involves its role as a protecting group. It forms a stable cyclic acetal with carbonyl compounds, preventing them from undergoing unwanted reactions during synthetic procedures. The protection is typically achieved through acid-catalyzed acetalization, and the protected carbonyl can be regenerated by acid-catalyzed hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-1,3-dioxolane is unique due to its methoxy groups, which provide additional stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group in organic synthesis, offering better protection and easier deprotection under mild conditions .

Properties

CAS No.

66747-32-8

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

2,2-dimethoxy-1,3-dioxolane

InChI

InChI=1S/C5H10O4/c1-6-5(7-2)8-3-4-9-5/h3-4H2,1-2H3

InChI Key

XYVVDHQZWOHDPJ-UHFFFAOYSA-N

Canonical SMILES

COC1(OCCO1)OC

Origin of Product

United States

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